2-Methyl-4-(2-methylbenzamido)benzoic acid 2-Methyl-4-(2-methylbenzamido)benzoic acid
Brand Name: Vulcanchem
CAS No.: 317374-08-6
VCID: VC21244780
InChI: InChI=1S/C16H15NO3/c1-10-5-3-4-6-13(10)15(18)17-12-7-8-14(16(19)20)11(2)9-12/h3-9H,1-2H3,(H,17,18)(H,19,20)
SMILES: CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)C
Molecular Formula: C16H15NO3
Molecular Weight: 269.29 g/mol

2-Methyl-4-(2-methylbenzamido)benzoic acid

CAS No.: 317374-08-6

Cat. No.: VC21244780

Molecular Formula: C16H15NO3

Molecular Weight: 269.29 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-(2-methylbenzamido)benzoic acid - 317374-08-6

CAS No. 317374-08-6
Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
IUPAC Name 2-methyl-4-[(2-methylbenzoyl)amino]benzoic acid
Standard InChI InChI=1S/C16H15NO3/c1-10-5-3-4-6-13(10)15(18)17-12-7-8-14(16(19)20)11(2)9-12/h3-9H,1-2H3,(H,17,18)(H,19,20)
Standard InChI Key KJGSVQLCVULXJU-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)C
Canonical SMILES CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)C
Appearance Powder

Chemical Identification and Structural Properties

Basic Identification

2-Methyl-4-(2-methylbenzamido)benzoic acid is an organic compound with the molecular formula C₁₆H₁₅NO₃ and a molecular weight of 269.29 g/mol . It is identified by the CAS Registry Number 317374-08-6 and is known by several synonyms including 4-(2-Methylbenzoylamino)-2-methylbenzoic acid and 2-methyl-4-[(2-methylbenzoyl)amino]benzoic acid . The compound contains a benzoic acid core featuring a methyl group and a 2-methylbenzamide moiety.

Chemical Structure

The structural formula of 2-Methyl-4-(2-methylbenzamido)benzoic acid consists of two substituted benzene rings connected by an amide bond. One ring contains a carboxylic acid group and a methyl substituent, while the other ring features a methyl group in the ortho position . The structural representation can be expressed through the following identifiers:

Identifier TypeValue
IUPAC Name2-methyl-4-[(2-methylbenzoyl)amino]benzoic acid
InChIInChI=1S/C16H15NO3/c1-10-5-3-4-6-13(10)15(18)17-12-7-8-14(16(19)20)11(2)9-12/h3-9H,1-2H3,(H,17,18)(H,19,20)
InChI KeyKJGSVQLCVULXJU-UHFFFAOYSA-N
SMILESCC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)C

Physical and Chemical Properties

2-Methyl-4-(2-methylbenzamido)benzoic acid appears as an off-white to white crystalline powder . Its physical and chemical properties are summarized in the following table:

PropertyValueSource
Physical StateOff-white to white powder
Molecular Weight269.29 g/mol
Boiling Point382.9±42.0 °C (Predicted)
Density1.262 g/cm³
pKa4.04±0.25 (Predicted)
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Topological Polar Surface Area66.4 Ų

Crystal Structure and Molecular Geometry

Crystal System Properties

Crystallographic studies reveal that 2-Methyl-4-(2-methylbenzamido)benzoic acid crystallizes in the monoclinic system . The crystal structure exhibits significant non-planarity, with the two benzene rings oriented at a dihedral angle of 82.4° to each other . This pronounced angular relationship between the rings is attributed to steric hindrance from the methyl substituents on both aromatic systems .

Hydrogen Bonding Patterns

The crystal structure stability of 2-Methyl-4-(2-methylbenzamido)benzoic acid is reinforced by an intricate network of intermolecular hydrogen bonds . These hydrogen bonding interactions can be categorized into two primary types:

  • N—H⋯O hydrogen bonds that link molecules into chains parallel to the b-axis of the crystal lattice .

  • Pairs of O—H⋯O hydrogen bonds between inversion-related carboxylic acid groups of neighboring molecules, which connect the molecules into dimers .

Synthesis Methodologies

Laboratory Synthesis Routes

The synthesis of 2-Methyl-4-(2-methylbenzamido)benzoic acid typically involves a multi-step process. A general synthetic pathway involves the reaction of 4-amino-2-methylbenzoic acid with o-toluoyl chloride (2-methylbenzoyl chloride) in the presence of a suitable base, most commonly pyridine. The reaction proceeds through the following steps:

  • Nucleophilic attack by the amino group of 4-amino-2-methylbenzoic acid on the carbonyl carbon of o-toluoyl chloride.

  • Formation of the amide bond with the elimination of HCl, which is neutralized by the base.

  • Purification of the crude product through recrystallization, typically using methanol as a solvent .

This method, as reported by Yasuhiro et al. (2000), yields approximately 81% of the pure product . Crystals suitable for X-ray crystallographic analysis can be obtained through slow evaporation of a methanol solution containing the compound .

Comparative Synthesis Methods

Various synthetic approaches have been developed and compared for the preparation of 2-Methyl-4-(2-methylbenzamido)benzoic acid, each with distinct advantages in terms of yield, reaction time, and environmental impact. The following table summarizes these comparative methods:

MethodYield (%)Reaction Time (hrs)Key Benefits
Conventional Synthesis8124Established protocol with reliable results
Microwave-Assisted905Significantly reduced reaction time with improved yield
Green Chemistry7512Environmentally friendly approach with moderate yield

Applications in Pharmaceutical Development

Role in Benzazepine Synthesis

One of the most significant applications of 2-Methyl-4-(2-methylbenzamido)benzoic acid is its use as a key intermediate in the synthesis of pharmaceutically active benzazepine compounds . These benzazepine derivatives demonstrate vasopressin antagonistic activity, making them valuable therapeutic agents for conditions such as heart failure and hypertension .

The compound's structural features, particularly its unique spatial arrangement and functional groups, enable the formation of complex molecular frameworks necessary for the biological activity of the resulting pharmaceutical compounds. Studies have documented that derivatives synthesized using this intermediate exhibit significant effects on vasopressin receptors, contributing to their therapeutic efficacy.

Anticancer Activity

Research has uncovered promising anticancer properties of 2-Methyl-4-(2-methylbenzamido)benzoic acid and its derivatives. In vitro studies demonstrate that this compound can induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways involved in cellular survival and proliferation. Specifically, it has been linked to the inhibition of the PI3K/Akt signaling pathway, which plays a critical role in cancer cell growth and survival mechanisms.

The molecular interactions underlying the biological activity of 2-Methyl-4-(2-methylbenzamido)benzoic acid include:

  • Inhibition of specific enzymes crucial for cancer cell proliferation.

  • Promotion of programmed cell death through mitochondrial pathways, leading to reduced viability of cancer cells.

These findings suggest potential applications in anticancer drug development, particularly for compounds targeting specific cellular signaling pathways involved in cancer progression.

Proteostasis Network Modulation

Recent studies have explored the effects of 2-Methyl-4-(2-methylbenzamido)benzoic acid on the proteostasis network, which is essential for maintaining cellular protein homeostasis. The compound has demonstrated the ability to enhance the activity of proteasomal and autophagic pathways. This property suggests potential applications as:

  • An anti-aging agent targeting cellular processes involved in aging.

  • A therapeutic compound for the treatment of age-related diseases characterized by protein homeostasis disruption.

These findings expand the potential therapeutic applications of this compound beyond its established role in cardiovascular drug development.

Other Industrial Applications

Use in Dye Synthesis

Beyond its pharmaceutical applications, 2-Methyl-4-(2-methylbenzamido)benzoic acid serves as an intermediate in the production of various dyes. Its oxidizing properties make it suitable for chemical reactions involved in dye synthesis, where it contributes to:

  • Enhanced color stability in the resulting dye products.

  • Improved color intensity through its involvement in chromophore formation or modification.

The structural features of the compound, particularly its aromatic rings and functional groups, provide chemical versatility that is valuable in creating dyes with specific spectral properties and applications.

Application in Pesticide Development

2-Methyl-4-(2-methylbenzamido)benzoic acid also finds applications in the synthesis of pesticides. Its chemical reactivity and structural characteristics make it useful as a building block for creating compounds with pesticidal activity. The specific mechanisms by which derivatives of this compound function as pesticides may involve interference with vital biochemical processes in target organisms, although detailed structure-activity relationships in this context require further investigation.

Research Developments and Future Directions

Structural Optimization Studies

Ongoing research focuses on structural modifications of 2-Methyl-4-(2-methylbenzamido)benzoic acid to enhance its pharmaceutical properties. These studies aim to optimize the compound's efficacy as an intermediate in drug synthesis by:

  • Introducing various substituents on the benzene rings to influence the pharmacological profiles of resulting derivatives.

  • Investigating the impact of altering the dihedral angle between the rings on biological activity.

  • Exploring modifications to the amide linkage to improve stability or bioavailability of the final products.

Such structure-activity relationship studies are essential for developing more effective therapeutic agents based on this chemical scaffold.

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of drugs synthesized using 2-Methyl-4-(2-methylbenzamido)benzoic acid as an intermediate. These assessments are crucial for determining the viability of resulting pharmaceutical compounds for clinical applications. Results indicate that while some derivatives exhibit desirable pharmacological properties, careful evaluation of their safety profiles and potential side effects remains essential. Comprehensive toxicological data is vital for guiding the development of safer and more effective therapeutic agents derived from this compound.

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